1-(1-Prop-2-ynylpiperidine-4-carbonyl)piperidine-4-carbonitrile
Description
1-(1-Prop-2-ynylpiperidine-4-carbonyl)piperidine-4-carbonitrile is a bis-piperidine derivative featuring a propargyl (prop-2-ynyl) substituent on one piperidine nitrogen and a cyano group on the adjacent piperidine ring. Its comparison with structurally related piperidine-4-carbonitrile derivatives is inferred from analogs documented in the literature.
Properties
IUPAC Name |
1-(1-prop-2-ynylpiperidine-4-carbonyl)piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-2-7-17-8-5-14(6-9-17)15(19)18-10-3-13(12-16)4-11-18/h1,13-14H,3-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCBVVYUSBLAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CCC(CC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Propargyl vs. Aryl Groups : The propargyl group in the target compound introduces alkyne functionality, which is absent in most analogs. This group may enhance reactivity in click chemistry or serve as a hydrogen bond acceptor, contrasting with aryl or sulfonyl groups that prioritize hydrophobic interactions .
- Synthetic Complexity : The target compound’s bis-piperidine structure likely requires multi-step coupling, whereas analogs like 1-(4-trifluoromethylphenyl)piperidine-4-carbonitrile are synthesized via streamlined cross-coupling .
Pharmacological and Physicochemical Properties
Key Observations :
- For example, 1-benzyl-4-(methylamino)piperidine-4-carbonitrile has a moderate LogP of 1.65, suggesting balanced lipophilicity .
- Target Selectivity : Substituents dictate target engagement. Phenalenyl and isothiazolo groups (e.g., (+)-(S,S)-13 and GAK inhibitors) enable π-π stacking in enzyme active sites, whereas the propargyl group in the target compound may favor covalent binding or alkyne-specific interactions .
Stability and Functional Group Compatibility
- Propargyl Stability : Propargyl groups are prone to oxidation but offer click chemistry compatibility, a feature absent in sulfonyl or aryl analogs .
- Sulfonyl vs. Carbonyl : The carbonyl linker in the target compound may confer conformational rigidity compared to sulfonyl-linked derivatives (e.g., 1-(cyclopropylsulfonyl)piperidine-4-carbonitrile), which exhibit greater rotational freedom .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
